molecular formula C6H2N4S B8598243 5-Isothiocyanatopyrazine-2-carbonitrile

5-Isothiocyanatopyrazine-2-carbonitrile

Cat. No.: B8598243
M. Wt: 162.17 g/mol
InChI Key: ZVMWNBHZWSSALO-UHFFFAOYSA-N
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Description

However, extensive data exists for 5-Chloropyrazine-2-carbonitrile (CAS 356783-16-9), a structurally related pyrazine-carbonitrile derivative. This analysis will focus on this compound and its analogs, as they share functional groups (e.g., halogens, nitriles) and structural frameworks critical for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H2N4S

Molecular Weight

162.17 g/mol

IUPAC Name

5-isothiocyanatopyrazine-2-carbonitrile

InChI

InChI=1S/C6H2N4S/c7-1-5-2-9-6(3-8-5)10-4-11/h2-3H

InChI Key

ZVMWNBHZWSSALO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N=C=S)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected based on similarity scores (0.54–0.98) derived from structural and functional group alignment ().

5-Methoxypyrazine-2-carbonitrile
  • Molecular Formula : C₆H₅N₃O
  • SMILES : COC1=NC=C(N=C1)C#N
  • InChIKey : RCSORRYLRVDCJD-UHFFFAOYSA-N
  • Comparison :
    • The methoxy group (-OCH₃) at position 5 increases electron density on the pyrazine ring, reducing electrophilicity compared to the chloro analog.
    • Lower reactivity in nucleophilic substitution reactions due to the poor leaving-group ability of methoxy vs. chloro.
    • Applications: Primarily used in agrochemical intermediates due to its stability .
5-Acetylpyrazine-2-carbonitrile (CAS 1159813-33-8)
  • Similarity Score : 0.69
  • Key Features : An acetyl group (-COCH₃) replaces the chlorine at position 3.
  • Comparison: The acetyl group introduces steric bulk and polarity, altering solubility (higher logP than chloro derivatives). Reactivity: Participates in condensation reactions (e.g., Knoevenagel), unlike the chloro analog. Applications: Intermediate in kinase inhibitor synthesis .
5-Chloro-6-methyl-2-pyrazinecarbonitrile (CAS 1260672-01-2)
  • Molecular Formula : C₆H₄ClN₃
  • SMILES : N#CC1=NC(Cl)=C(C)N=C1
  • InChIKey : ADCSDJITDCCGAR-UHFFFAOYSA-N
  • Comparison :
    • The additional methyl group at position 6 enhances hydrophobicity (logP ~1.2 vs. 0.8 for 5-Chloropyrazine-2-carbonitrile).
    • Steric effects reduce ring planarity, impacting π-π stacking in crystal structures.
    • Applications: Used in metal-organic framework (MOF) synthesis .

Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituent (Position 5) logP (Predicted) Reactivity Profile
5-Chloropyrazine-2-carbonitrile C₅HClN₃ Chlorine 0.8 Electrophilic substitution
5-Methoxypyrazine-2-carbonitrile C₆H₅N₃O Methoxy 0.5 Nucleophilic stability
5-Acetylpyrazine-2-carbonitrile C₇H₅N₃O Acetyl 1.2 Condensation reactions
Table 2: Commercial Availability (Based on )
Compound Name Purity (%) Price Range (USD/g) Key Suppliers
5-Chloropyrazine-2-carbonitrile ≥98 50–200 Georganics, CymitQuimica
5-Chloro-6-methyl-2-pyrazinecarbonitrile ≥95 75–300 CymitQuimica
5-Methoxypyrazine-2-carbonitrile ≥97 60–220 Not specified

Critical Analysis of Limitations

  • Data Gaps: No direct evidence exists for "5-Isothiocyanatopyrazine-2-carbonitrile"; the closest analogs lack the isothiocyanate (-NCS) functional group, which significantly alters reactivity and biological activity.
  • Contradictions : Similarity scores () prioritize halogenated analogs but overlook sulfonamide or thiourea derivatives, limiting comparative scope.

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